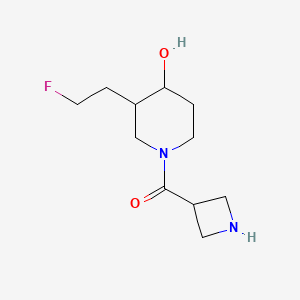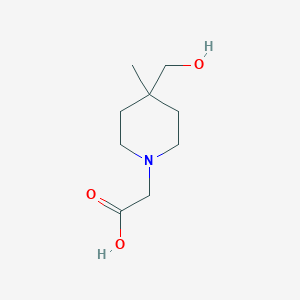
(3-Oxo-1,2,3,4-tétrahydroquinoxalin-2-ylidène)amino 2-chloroacétate
Vue d'ensemble
Description
(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-ylidene)amino 2-chloroacetate is a useful research compound. Its molecular formula is C10H6ClN3O3 and its molecular weight is 251.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-ylidene)amino 2-chloroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-ylidene)amino 2-chloroacetate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité anticancéreuse et antiproliférative
Les dérivés de la quinoxaline ont montré des résultats prometteurs dans le domaine de l'oncologie. Ils présentent des activités anticancéreuses et antiprolifératives, ce qui en fait des candidats potentiels pour le traitement du cancer .
Activité antimicrobienne
Ces composés se sont avérés posséder des propriétés antimicrobiennes, ce qui les rend utiles pour lutter contre diverses infections bactériennes et fongiques .
Activité anticonvulsivante
Les dérivés de la quinoxaline peuvent également agir comme des anticonvulsivants, ce qui pourrait être bénéfique dans le traitement de l'épilepsie et d'autres troubles convulsifs .
Activité antituberculeuse
Ces composés ont démontré une activité antituberculeuse, suggérant leur utilisation potentielle dans le traitement de la tuberculose .
Activité antimalarique
Les dérivés de la quinoxaline ont montré une activité antimalarique, ce qui pourrait les rendre efficaces dans le traitement du paludisme .
Activité antileishmanienne
Ces composés ont une activité antileishmanienne, indiquant leur utilisation potentielle dans le traitement de la leishmaniose .
Activité anti-VIH
Les dérivés de la quinoxaline ont démontré une activité anti-VIH, suggérant leur utilisation potentielle dans le traitement du VIH/SIDA .
Activité anti-inflammatoire
Ces composés ont des propriétés anti-inflammatoires, ce qui pourrait être bénéfique dans le traitement de diverses maladies inflammatoires .
Analyse Biochimique
Biochemical Properties
(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-ylidene)amino 2-chloroacetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to exhibit cytotoxic properties, which suggests its potential interaction with cellular proteins involved in apoptosis and cell cycle regulation . The nature of these interactions often involves binding to active sites of enzymes, leading to inhibition or activation of specific biochemical pathways.
Cellular Effects
The effects of (3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-ylidene)amino 2-chloroacetate on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells, thereby inhibiting tumor growth . Additionally, it modulates gene expression related to cell proliferation and survival, making it a potential candidate for anticancer therapies.
Molecular Mechanism
At the molecular level, (3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-ylidene)amino 2-chloroacetate exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it may inhibit enzymes involved in DNA replication, thereby preventing cancer cell proliferation . Additionally, it can alter gene expression by interacting with transcription factors, leading to changes in cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-ylidene)amino 2-chloroacetate change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of (3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-ylidene)amino 2-chloroacetate vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and damage to healthy tissues . Threshold effects are observed, where a specific dosage is required to achieve the desired therapeutic outcome without causing harm.
Metabolic Pathways
(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-ylidene)amino 2-chloroacetate is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it may inhibit enzymes involved in glycolysis, leading to reduced energy production in cancer cells . This inhibition can result in decreased cell proliferation and increased apoptosis.
Transport and Distribution
The transport and distribution of (3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-ylidene)amino 2-chloroacetate within cells and tissues are critical for its efficacy. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . This targeted distribution ensures that the compound exerts its effects where it is most needed, such as in tumor tissues.
Subcellular Localization
The subcellular localization of (3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-ylidene)amino 2-chloroacetate is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it could localize to the nucleus to interact with DNA and transcription factors, thereby influencing gene expression and cellular behavior.
Propriétés
IUPAC Name |
[(E)-(3-oxoquinoxalin-2-ylidene)amino] 2-chloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O3/c11-5-8(15)17-14-9-10(16)13-7-4-2-1-3-6(7)12-9/h1-4H,5H2/b14-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXJPYAWONCNSR-NTEUORMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NOC(=O)CCl)C(=O)N=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=N/C(=N/OC(=O)CCl)/C(=O)N=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2,4-Dichlorophenyl)methyl]azetidin-3-ol](/img/structure/B1491442.png)

![[1-(3-Chloropyrazin-2-yl)piperidin-2-yl]methanol](/img/structure/B1491444.png)










